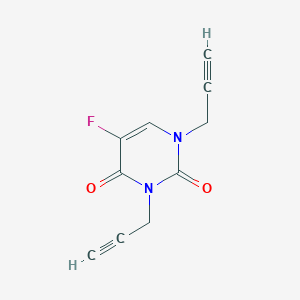

5-fluoro-1,3-di(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione

Description

5-Fluoro-1,3-di(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative with two propargyl (prop-2-yn-1-yl) groups at positions 1 and 3 of the pyrimidine-2,4-dione core.

Properties

IUPAC Name |

5-fluoro-1,3-bis(prop-2-ynyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c1-3-5-12-7-8(11)9(14)13(6-4-2)10(12)15/h1-2,7H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKJPNADRIFDHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=C(C(=O)N(C1=O)CC#C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

The synthesis typically begins with a pyrimidine-2,4-dione derivative, such as uracil or thymine, due to their commercial availability and reactive nitrogen sites. The choice of precursor influences downstream reactivity; for example, uracil derivatives simplify fluorination at the 5-position due to their electron-rich aromatic system.

Fluorination Strategies

Fluorination at the 5-position is achieved using selective fluorinating agents:

- Diethylaminosulfur Trifluoride (DAST): A traditional reagent for electrophilic fluorination, DAST introduces fluorine under anhydrous conditions at temperatures between 0–25°C. However, DAST is moisture-sensitive and requires careful handling.

- Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)): This safer, water-compatible agent enables fluorination in polar solvents (e.g., acetonitrile) at room temperature, achieving higher regioselectivity.

Table 1: Fluorination Reagent Comparison

| Reagent | Solvent | Temperature | Yield (%) | Selectivity |

|---|---|---|---|---|

| DAST | Anhydrous THF | 0–25°C | 60–75 | Moderate |

| Selectfluor | Acetonitrile | 25°C | 80–90 | High |

Propargylation of Nitrogen Sites

After fluorination, the 1- and 3-nitrogen atoms undergo alkylation with propargyl bromide. Key conditions include:

- Base: Potassium carbonate or sodium hydride in dimethylformamide (DMF).

- Stoichiometry: Two equivalents of propargyl bromide ensure complete di-substitution.

- Reaction Time: 12–24 hours at 60–80°C.

Mechanistic Insight: The reaction proceeds via an SN2 mechanism, where the base deprotonates the pyrimidine nitrogen, enabling nucleophilic attack on propargyl bromide. Excess base prevents protonation of intermediate species, driving the reaction to completion.

Cyclization and Purification

The final step involves cyclization to stabilize the pyrimidine-2,4-dione core. This is typically achieved by heating the intermediate in acetic acid or using catalytic p-toluenesulfonic acid (PTSA). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization yields the final product with >95% purity.

Alternative Fluorinated Enolate Route

A novel approach reported by Schmidt et al. utilizes potassium (Z)-2-cyano-2-fluoroethenolate (8) as a fluorinated building block. This method avoids hazardous fluorinating agents and operates under mild conditions:

Reaction Overview

- Formation of Fluoroenolate (8): Synthesized from chloroacetamide via Finkelstein halogen exchange and Claisen condensation.

- Cyclocondensation: Fluoroenolate reacts with amidines in DMF at 25°C, forming the fluorinated pyrimidine core.

- Propargylation: Similar alkylation steps as in Section 1.3 are applied.

Advantages:

- Eliminates the need for DAST or Selectfluor.

- Compatible with temperature-sensitive functional groups.

Table 2: Comparative Analysis of Fluorination Methods

| Method | Temperature | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| DAST/Selectfluor | 0–80°C | 60–90 | 95 | High |

| Fluoroenolate Route | 25°C | 70–85 | 90 | Moderate |

Industrial-Scale Production

Continuous Flow Reactor Systems

To enhance yield and safety, industrial processes employ continuous flow reactors for fluorination and alkylation steps. Benefits include:

- Improved Heat Transfer: Prevents thermal degradation during exothermic reactions.

- Higher Throughput: Achieves kilogram-scale production in <24 hours.

Purification Technologies

- Simulated Moving Bed (SMB) Chromatography: Separates isomers and by-products with minimal solvent use.

- Crystallization Optimization: Solvent mixtures (e.g., ethanol/water) yield high-purity crystals (>99%).

Table 3: Industrial vs. Laboratory Synthesis Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Time | 24–48 hours | 6–12 hours |

| Yield | 60–90% | 85–95% |

| Purity | 95% | 99% |

| Annual Production | Grams | Metric Tons |

Challenges and Optimization Strategies

By-Product Formation

Common by-products include:

Solvent Selection

- DMF vs. THF: DMF enhances propargylation rates but requires post-reaction removal via vacuum distillation.

- Green Solvents: Recent studies explore cyclopentyl methyl ether (CPME) as a safer alternative.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1,3-di(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the prop-2-yn-1-yl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-fluoro-1,3-di(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-fluoro-1,3-di(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and prop-2-yn-1-yl groups can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Mono-Substituted Fluoropyrimidine-diones

- 5-Fluoro-1-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione (CAS 69849-33-8) Structure: Contains a single propargyl group at position 1. Molecular Weight: 168.13 g/mol (vs. 220.20 g/mol for the di-substituted compound). Reactivity may focus on the lone propargyl group for targeted modifications .

- 5-Fluoro-1-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione (CAS 4871-14-1) Structure: Allyl (prop-2-en-1-yl) substituent at position 1 instead of propargyl. Molecular Weight: 170.14 g/mol.

Prodrug Derivatives

- Tegafur (5-Fluoro-1-(tetrahydrofuran-2-yl)pyrimidine-2,4-dione)

Bis-Pyrimidine-diones and Fused-Ring Analogs

- 5,5′-(Phenylmethylene)bis(pyrimidine-2,4(1H,3H)-dione) Structure: Two pyrimidine-dione cores bridged by a phenylmethylene group. This contrasts with the single-core structure of the target compound, which is more suited for modular functionalization .

- Pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione Derivatives Structure: Fused pyran and pyrimidine rings. Biological Activity: Demonstrated α-amylase and α-glucosidase inhibitory activity in vitro, suggesting applications in diabetes management. The target compound’s propargyl groups may redirect its biological targets toward covalent enzyme inhibition .

Glycosylated and Hydrophilic Derivatives

- 5-Fluoro-1-[3-C-(hydroxymethyl)-β-D-glucopyranosyl]pyrimidine-2,4-dione Structure: Glucose moiety at position 1. Properties: Enhanced water solubility due to the sugar group, contrasting with the hydrophobic propargyl substituents. This derivative may target glycosidase enzymes or nucleoside transporters .

Pyrido-Pyrimidine-diones

- 5-(2-Furyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Structural and Physicochemical Data Comparison

Key Findings and Implications

Substituent Effects: Propargyl groups increase lipophilicity and enable click chemistry applications, whereas glycosyl or tetrahydrofuran groups enhance solubility and bioavailability. Mono-substituted analogs (e.g., CAS 69849-33-8) offer intermediate properties between the target compound and hydrophilic derivatives.

Biological Relevance: Fluorine at position 5 is a common feature across analogs, contributing to electronic effects and resistance to metabolic degradation. The di-propargyl substitution in the target compound may favor covalent interactions with biological targets, contrasting with non-covalent mechanisms seen in bis-pyrimidine or glycosylated derivatives.

Synthetic Considerations: Di-substitution at positions 1 and 3 requires precise regioselective conditions, as highlighted in multicomponent reactions for pyrano-pyrimidine-diones .

Biological Activity

5-Fluoro-1,3-di(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound notable for its potential applications in medicinal chemistry and agriculture. Its unique structure includes a pyrimidine ring substituted with fluorine and two prop-2-yn-1-yl groups, enhancing its biological activity and stability. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H7FN2O2

- Molar Mass : Approximately 206.18 g/mol

- CAS Number : 83472-55-3

Synthesis

The synthesis of 5-fluoro-1,3-di(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the Pyrimidine Ring : Utilizing appropriate precursors to construct the pyrimidine structure.

- Fluorination : Introducing the fluorine atom at the 5-position of the pyrimidine ring.

- Alkynyl Substitution : Attaching two propynyl groups through nucleophilic substitution reactions.

Anticancer Properties

Research indicates that compounds similar to 5-fluoro-1,3-di(prop-2-yn-1-yl)pyrimidine derivatives exhibit significant anticancer activity. For instance:

- Mechanism : The presence of fluorine and alkyne functionalities enhances lipophilicity and bioavailability, potentially increasing cellular uptake and efficacy against cancer cells.

| Compound Name | Activity Type | Reference |

|---|---|---|

| 5-Fluoro-cytosine | Antitumor | |

| 5-Fluoro-deoxyuridine | Antimetabolite | |

| 6-(Propynyl)-pyrimidinone | Anti-inflammatory |

Antiviral Activity

Similar structural compounds have shown antiviral properties:

- Mechanism : The fluorinated pyrimidines can inhibit viral replication by interfering with nucleic acid synthesis.

Antimicrobial Effects

Preliminary studies suggest that 5-fluoro derivatives may possess antimicrobial properties:

- Testing : In vitro assays have indicated potential effectiveness against various bacterial strains.

Case Studies

Several studies have investigated the biological activity of pyrimidine derivatives:

- Anticancer Study : A study demonstrated that a related compound exhibited IC50 values lower than standard anticancer drugs like doxorubicin against multiple cancer cell lines, indicating strong antiproliferative effects .

- Antiviral Research : Another study explored the efficacy of fluorinated pyrimidines against viral infections, showing promising results in reducing viral load in infected cell cultures .

Q & A

Q. Basic Research Focus

- 1H/13C NMR: Confirm substitution patterns and propargyl group integration. Propargyl protons appear as triplets (δ ~2.5–3.5 ppm), while fluorouracil protons resonate downfield (δ ~8–11 ppm) .

- X-ray Crystallography: Resolve molecular conformation and intermolecular interactions. For example, single-crystal studies (90–88 K) reveal coplanarity between fluorouracil and substituents, with R factors <0.05 ensuring accuracy .

Methodological Note: - Use low-temperature crystallography to minimize thermal motion artifacts. Hydrogen atoms are often placed in idealized positions with constrained C–H distances (0.95–0.99 Å) during refinement .

How do intermolecular interactions revealed by crystallography influence physicochemical properties?

Advanced Research Focus

Crystal structures of analogous 1,3-disubstituted fluorouracils show:

- N–H⋯O Hydrogen Bonds: Form R₂²(8) dimer motifs, enhancing thermal stability but reducing aqueous solubility .

- C–H⋯O Interactions: Stabilize crystal packing, potentially affecting melting points and hygroscopicity .

Implications for Drug Design: - Propargyl groups introduce steric hindrance, which may disrupt dimer formation, altering solubility and bioavailability compared to acylated derivatives .

How can contradictions in spectral data across experimental conditions be resolved?

Advanced Research Focus

Discrepancies in NMR or HPLC results often arise from:

- Solvent Polarity: Propargyl proton shifts vary in DMSO-d6 vs. CDCl₃ due to hydrogen bonding differences.

- Chromatographic Conditions: Adjust C18 column gradients (e.g., 0.1% formic acid in acetonitrile/water) to improve peak resolution for polar byproducts .

Case Study: - If HPLC analysis shows multiple peaks, re-analyze under isocratic conditions or use preparative HPLC to isolate impurities for further MS/NMR characterization .

What computational methods aid in reaction optimization and mechanistic studies?

Q. Advanced Research Focus

- Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states for propargylation, identifying energy barriers and optimal catalysts .

- Data-Driven Optimization: Machine learning algorithms correlate reaction parameters (solvent, temperature) with yield, reducing trial-and-error experimentation .

Example Workflow:

Simulate propargyl bromide’s nucleophilic attack on 5-fluorouracil using Gaussian02.

Validate predictions with small-scale experiments (e.g., varying K₂CO₃ equivalents).

What are the stability considerations for long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.